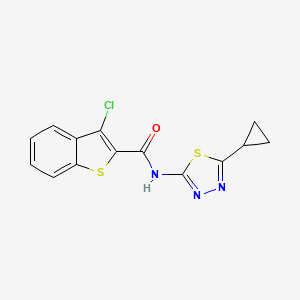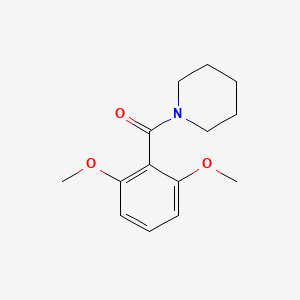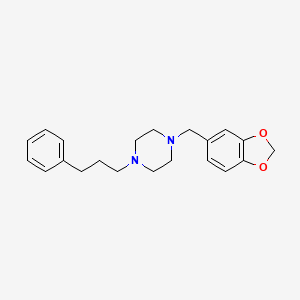![molecular formula C20H34N2O2S B5689963 1-(1-azepanyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5689963.png)
1-(1-azepanyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-azepanyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol, commonly known as AZP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. AZP is a beta-adrenergic receptor antagonist that has been found to have promising applications in the treatment of cardiovascular diseases, such as hypertension and heart failure. In
作用機序
AZP acts as a beta-adrenergic receptor antagonist, which means that it blocks the effects of adrenaline and noradrenaline on the heart and blood vessels. By blocking these effects, AZP reduces the workload on the heart and dilates blood vessels, which leads to a decrease in blood pressure.
Biochemical and Physiological Effects:
AZP has been found to have several biochemical and physiological effects. It reduces the activity of the renin-angiotensin-aldosterone system, which is a key regulator of blood pressure. Additionally, AZP has been found to reduce oxidative stress and inflammation, which are both implicated in the development of cardiovascular diseases.
実験室実験の利点と制限
One of the main advantages of using AZP in lab experiments is its specificity for beta-adrenergic receptors. This allows researchers to study the effects of beta-adrenergic receptor blockade on cardiovascular function without the confounding effects of other receptors. However, one limitation of using AZP is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on AZP. One area of interest is the potential use of AZP in combination with other drugs for the treatment of cardiovascular diseases. Additionally, further studies are needed to determine the optimal dosage and administration of AZP in humans. Finally, there is a need for more research on the long-term effects of AZP on cardiovascular function and overall health.
In conclusion, AZP is a promising compound for the treatment of cardiovascular diseases. Its specificity for beta-adrenergic receptors and its ability to reduce blood pressure and improve cardiac function make it an attractive candidate for further research. However, more studies are needed to fully understand its potential therapeutic applications and limitations.
合成法
AZP can be synthesized through a multi-step process that involves the reaction of 1-azepanamine with 3-(methylthio) propylamine, followed by the reaction of the resulting compound with 3-(tert-butoxycarbonylamino)methylphenol. The final step involves the deprotection of the tert-butoxycarbonyl group to yield AZP.
科学的研究の応用
AZP has been extensively studied for its potential therapeutic applications in cardiovascular diseases. Several studies have demonstrated that AZP can effectively reduce blood pressure in animal models of hypertension. Additionally, AZP has been found to improve cardiac function and reduce heart failure in animal models of heart failure.
特性
IUPAC Name |
1-(azepan-1-yl)-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2S/c1-25-13-7-10-21-15-18-8-6-9-20(14-18)24-17-19(23)16-22-11-4-2-3-5-12-22/h6,8-9,14,19,21,23H,2-5,7,10-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBSZFODWBEPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCNCC1=CC(=CC=C1)OCC(CN2CCCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-bromo-2,3,5,6-tetramethylbenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5689884.png)




![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5689924.png)

![1-{2-[2-(3-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5689942.png)
![[1-[(5-chloro-2-methyl-4-pyrimidinyl)carbonyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B5689949.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B5689966.png)

![methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5689978.png)
![1-{1-[6-amino-2-(butylthio)pyrimidin-4-yl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5689979.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5689985.png)